molecular formula C13H12F3N3O3 B3041877 Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate CAS No. 400073-87-2

Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate

Cat. No. B3041877
Key on ui cas rn: 400073-87-2
M. Wt: 315.25 g/mol
InChI Key: ZUAXHCNKPJHCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09198913B2

Procedure details

A mixture of ethyl (2E)-2-cyano-3-ethoxy-2-propenoate (113) (1.87 g, 11.1 mmol), 4-(trifluoromethoxy)phenylhydrazine hydrochloride (114) (2.286 g, 10.00 mmol) and NaOAc (0.90 g, 11.0 mmol) in AcOH (7.5 mL) and water (2.5 mL) was heated to 100° C. under N2 for 15 h. The mixture was poured onto ice, and the resulting precipitate was filtered and recrystallised (MeOH/water) to give ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate (115) (2.965 g, 94%) as white flakes: mp 102-103° C.; 1H NMR [(CD3)2SO] δ 7.73 (s, 1H), 7.68 (d, J=9.1 Hz, 2H), 7.53 (d, J=9.1 Hz, 2H), 6.41 (br s, 2H), 4.22 (q, J=7.1 Hz, 2H), 1.27 (t, J=7.1 Hz, 3H). APCI MS m/z 316 [M+H]+.
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
2.286 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](/[C:3](=[CH:9]\OCC)/[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].Cl.[F:14][C:15]([F:26])([F:25])[O:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][NH2:24])=[CH:19][CH:18]=1.CC([O-])=O.[Na+]>CC(O)=O.O>[NH2:2][C:1]1[N:23]([C:20]2[CH:19]=[CH:18][C:17]([O:16][C:15]([F:25])([F:26])[F:14])=[CH:22][CH:21]=2)[N:24]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
C(#N)/C(/C(=O)OCC)=C\OCC
Name
Quantity
2.286 g
Type
reactant
Smiles
Cl.FC(OC1=CC=C(C=C1)NN)(F)F
Name
Quantity
0.9 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallised (MeOH/water)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C1=CC=C(C=C1)OC(F)(F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.965 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.